physical properties of "Methyl 4-chloro-3-methoxybenzoate"
physical properties of "Methyl 4-chloro-3-methoxybenzoate"
An In-depth Technical Guide to the Physical Properties of Methyl 4-chloro-3-methoxybenzoate
Introduction
Methyl 4-chloro-3-methoxybenzoate is a substituted aromatic ester, a class of compounds frequently utilized as building blocks in organic synthesis. The precise arrangement of the chloro, methoxy, and methyl ester groups on the benzene ring imparts specific chemical reactivity and physical characteristics that are crucial for its application in the synthesis of more complex molecules, including pharmaceutical intermediates and functional materials.[1][2] Understanding the fundamental physical properties of this compound is a prerequisite for its effective use in a research and development setting, enabling accurate identification, purity assessment, and the design of appropriate reaction and purification conditions.
This guide provides a comprehensive overview of the key physical and spectroscopic properties of Methyl 4-chloro-3-methoxybenzoate, grounded in available data and established scientific principles. It is designed to be a practical resource for laboratory professionals, offering not only core data but also the rationale behind the analytical methods used for its characterization.
Chemical Identity and Core Properties
Accurate identification is the foundation of all chemical research. The fundamental identifiers and key physical properties for Methyl 4-chloro-3-methoxybenzoate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 116022-18-5 | [2][3] |
| Molecular Formula | C₉H₉ClO₃ | [1][3] |
| Molecular Weight | 200.62 g/mol | [1][3] |
| IUPAC Name | methyl 4-chloro-3-methoxybenzoate | [4] |
| Physical Form | Solid, crystalline powder, or lumps | [4] |
| Melting Point | 58-59 °C | |
| Boiling Point | 268.9 ± 20.0 °C at 760 mmHg (Predicted) | |
| Storage | Sealed in a dry environment at room temperature or 2-8°C | [3] |
Chemical Structure
The arrangement of functional groups on the aromatic ring dictates the compound's properties.
Solubility Profile
While quantitative solubility data is not widely published, a qualitative assessment can be made based on the compound's molecular structure. As a substituted methyl benzoate, it is a moderately polar molecule but lacks hydrogen bond-donating capabilities.
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Aqueous Solubility : Expected to be very low to insoluble in water.
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Organic Solubility : Expected to be soluble in common organic solvents such as chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), esters (ethyl acetate), and alcohols (methanol, ethanol).
This profile is critical when selecting solvent systems for chemical reactions, extractions, and chromatographic purification.
Spectroscopic & Analytical Data
Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While experimental spectra for this specific compound are not publicly available, this section details the expected spectroscopic characteristics based on its structure and established principles of chemical analysis. Chemical suppliers confirm that this characterization data is available via a Certificate of Analysis (COA) upon purchase.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR (Proton NMR) Spectrum:
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Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (typically ~7.0-8.0 ppm). Due to their substitution pattern, they will exhibit a specific set of splitting patterns (multiplicities).
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One proton will likely appear as a doublet.
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Another proton will appear as a doublet of doublets.
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The third aromatic proton will appear as a doublet.
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Methoxy Protons (3H, -OCH₃): The protons of the methoxy group attached directly to the ring are expected to appear as a sharp singlet at approximately 3.9-4.0 ppm.
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Ester Methyl Protons (3H, -COOCH₃): The protons of the methyl ester group are also expected to be a sharp singlet, typically found at a similar chemical shift, around 3.8-3.9 ppm.
Expected ¹³C NMR (Carbon-13 NMR) Spectrum:
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm.
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Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (~110-160 ppm).
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The carbon bearing the ester group.
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The carbon bearing the methoxy group.
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The carbon bearing the chlorine atom.
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The three carbons bearing hydrogen atoms.
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Methoxy Carbon (-OCH₃): The methoxy carbon signal should appear around 55-60 ppm.
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Ester Methyl Carbon (-COOCH₃): The methyl ester carbon signal is expected around 51-53 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for Methyl 4-chloro-3-methoxybenzoate are:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3100-3000 | Aromatic C-H | Stretch |
| ~2950-2850 | Aliphatic C-H (in -OCH₃) | Stretch |
| ~1730-1715 | Ester C=O | Stretch (Strong, Sharp) |
| ~1600, ~1475 | Aromatic C=C | Stretch |
| ~1250-1200 | Aryl-O (ester) | Asymmetric Stretch |
| ~1100-1000 | Aryl-O (ether) & C-O (ester) | Stretch |
| ~850-750 | C-Cl | Stretch |
The most prominent and diagnostic peak in the IR spectrum would be the strong, sharp absorption from the ester carbonyl (C=O) stretch.
Experimental Methodologies
To ensure scientific integrity, physical properties must be determined using validated, reproducible methods. The following sections detail standard operating procedures for acquiring the key data presented in this guide.
Workflow for Melting Point Determination
The melting point is a robust indicator of purity. Impurities typically depress and broaden the melting range. The capillary method is a standard and reliable technique.
Step-by-Step Protocol:
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Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If necessary, crush larger crystals using a mortar and pestle.
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Capillary Loading: Tap the open end of a glass capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.
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Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
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Heating:
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For an unknown sample, perform a rapid determination by heating quickly to find an approximate melting range.
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For a known sample, heat rapidly to about 20°C below the expected melting point.
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Then, slow the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
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Observation & Recording:
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Observe the sample through the magnifying lens.
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Record the temperature (T₁) at which the first droplet of liquid appears.
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Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.
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Reporting: Report the result as a melting range (T₁ - T₂). A pure compound will typically have a sharp range of ≤1°C.
Workflow for Spectroscopic Analysis
The complementary nature of NMR and IR spectroscopy provides a powerful method for unambiguous structure elucidation.
Step-by-Step Protocol (NMR):
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Sample Preparation: Accurately weigh 10-50 mg of the compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
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Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
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Spectrometer Setup: Insert the tube into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.
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Acquisition: Run the desired NMR experiments (e.g., standard ¹H, ¹³C, and potentially 2D experiments like COSY or HSQC for more complex structures). The number of scans will depend on the sample concentration.
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Processing: The resulting Free Induction Decay (FID) signal is converted into a spectrum via a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Step-by-Step Protocol (FT-IR):
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Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and clean. Run a background scan to measure the spectrum of the ambient atmosphere (primarily CO₂ and water vapor), which will be subtracted from the sample spectrum.
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Sample Preparation (Solid):
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KBr Pellet Method: Mix ~1 mg of the finely ground sample with ~100-200 mg of dry KBr powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet. This is often the preferred method for high-quality spectra of solids.
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Thin Film Method: If the compound has a low melting point, a small amount can be melted between two salt plates (e.g., NaCl or KBr) and allowed to cool to form a thin solid film.
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Acquisition: Place the prepared sample (e.g., the KBr pellet in a holder) into the spectrometer's sample compartment.
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Scan: Acquire the sample spectrum. The instrument measures an interferogram, which is then mathematically converted to the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Safety and Handling
Based on available safety data, Methyl 4-chloro-3-methoxybenzoate should be handled with appropriate care in a laboratory setting.
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GHS Pictogram: GHS07 (Exclamation Mark)
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Hazard Statement: H302 - Harmful if swallowed
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Precautionary Measures:
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Use in a well-ventilated area or fume hood.
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Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Wash hands thoroughly after handling.
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Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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PubChem. Methyl 4-(3-chloropropoxy)-3-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
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NIST. Methyl 4-chloro-3-methylbenzoate. NIST Chemistry WebBook. Available at: [Link]
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Crysdot LLC. Methyl 4-chloro-3-methoxybenzoate. Available at: [Link]
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PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]
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Chemsrc. 1-Chloro-2-methoxy-4-methylbenzene | CAS#:73909-16-7. Available at: [Link]
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Wired Chemist. methyl 4-methoxybenzoate Proton Full Spectrum. Available at: [Link]
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Human Metabolome Database. Showing metabocard for Methyl 4-methoxybenzoate (HMDB0032639). Available at: [Link]
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PubChem. Methyl 3-hydroxy-4-methoxybenzoate. National Center for Biotechnology Information. Available at: [Link]
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Solubility of Things. 4-Chloro-3-nitrobenzoic acid. Available at: [Link]
